molecular formula C17H10F2N2O5 B12500163 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate

[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate

Cat. No.: B12500163
M. Wt: 360.27 g/mol
InChI Key: HKJJBBMJRHOODL-UHFFFAOYSA-N
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Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzodioxole ring, an oxadiazole ring, and a difluorobenzoate moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile. The benzodioxole ring can be introduced via a condensation reaction with catechol derivatives. The final step often involves esterification with 3,5-difluorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced to form hydrazines.

    Substitution: The difluorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity also makes it a potential candidate for use in chemical sensors or catalysts.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the oxadiazole ring can form hydrogen bonds with biological macromolecules. The difluorobenzoate moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl benzoate
  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate
  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 2,6-difluorobenzoate

Uniqueness

The presence of the difluorobenzoate moiety in [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate distinguishes it from similar compounds. This structural feature can enhance its chemical stability and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C17H10F2N2O5

Molecular Weight

360.27 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate

InChI

InChI=1S/C17H10F2N2O5/c18-11-3-10(4-12(19)6-11)17(22)23-7-15-20-16(21-26-15)9-1-2-13-14(5-9)25-8-24-13/h1-6H,7-8H2

InChI Key

HKJJBBMJRHOODL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=CC(=CC(=C4)F)F

Origin of Product

United States

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